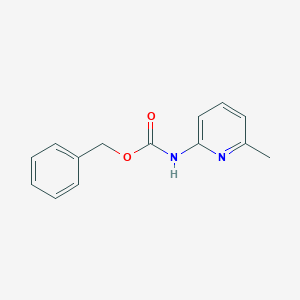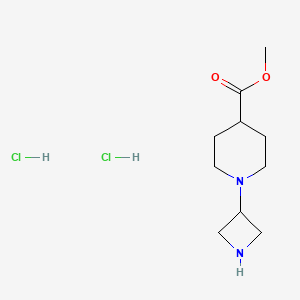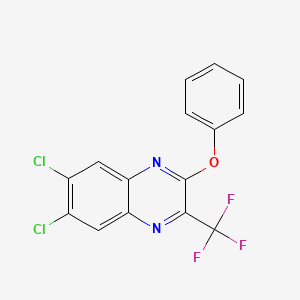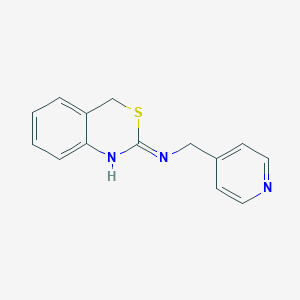![molecular formula C14H17N3O4 B2720011 2-hydroxy-N-(1-hydroxybutan-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886913-80-0](/img/structure/B2720011.png)
2-hydroxy-N-(1-hydroxybutan-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrido[1,2-a]pyrimidine derivatives involves several steps starting from 2(1H) pyridone via hydrolysis, de-carboxylation, selective O-alkylation followed by rearrangement to give pyridine-2-amine. The compound then reacts with ethoxy methylene malonic diethyl ester (EMME) under a conventional method followed by cyclization under microwave irradiation .Scientific Research Applications
Chemical Modifications for Enhanced Biological Properties
One research approach involves the chemical modification of the pyridine moiety in pyrido[1,2-a]pyrimidine compounds to optimize their biological properties. Ukrainets et al. (2015) described the methylation of the pyridine moiety, specifically the displacement of the methyl group in position 8 of the pyrido[1,2-a]pyrimidine nucleus, as a strategy to enhance analgesic properties. The study found that such modifications could lead to compounds with increased biological activity, particularly for para-substituted derivatives, suggesting potential new analgesics exceeding the effects of known drugs like Piroxicam and Nabumetone (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Synthesis and Antifungal Activity
Another line of investigation involves the synthesis of pyrido[1,2-a]pyrimidine derivatives and evaluating their antifungal activity. For example, Hanafy (2011) synthesized new derivatives from 2-amino-5-cyano-6-methoxy-4-(4-methoxyphenyl)pyridine-3-carboxamide, which were then tested for antifungal efficacy. Significant antifungal activities were observed in some of the synthesized compounds, pointing to the potential development of new antifungal agents (Hanafy, 2011).
Diuretic Properties
Research by Ukrainets et al. (2008) into the diuretic properties of alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid revealed a structured exploration into the relationship between chemical structure and biological activity. This study aimed at establishing a comprehensive understanding of how modifications to the pyrido[1,2-a]pyrimidine structure could affect diuretic properties, providing insights into the development of new diuretic agents (Ukrainets, Tugaibei, Bereznyakova, Kravchenko, & Turov, 2008).
Antimicrobial Activity
The synthesis and evaluation of pyrido[1,2-a]pyrimidine derivatives for antimicrobial activity represent another significant area of application. Studies have developed various derivatives by condensing different arylidenes with 2-aminopyridine and have tested them against several microbes. This research opens up possibilities for discovering new antimicrobial agents with potential applications in treating infections (Merja, Joshi, Parikh, & Parikh, 2004).
properties
IUPAC Name |
2-hydroxy-N-(1-hydroxybutan-2-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-3-9(7-18)15-12(19)10-13(20)16-11-8(2)5-4-6-17(11)14(10)21/h4-6,9,18,20H,3,7H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURZCIYPLRFAFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1=C(N=C2C(=CC=CN2C1=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(1-hydroxybutan-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-thioxo-1-(p-tolyl)-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2719934.png)
![2-{[4-(Trifluoromethyl)phenyl]methyl}butanoic acid](/img/structure/B2719936.png)

![N-{[1,1'-biphenyl]-2-yl}-5-chloro-2-methoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2719938.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2719943.png)



![3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[(1R)-1-phenylethyl]urea](/img/structure/B2719947.png)
![6-((3-(trifluoromethyl)benzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2719948.png)
![Tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate](/img/structure/B2719950.png)
